1-Methyl-1H-benzimidazole-2-thiol

説明

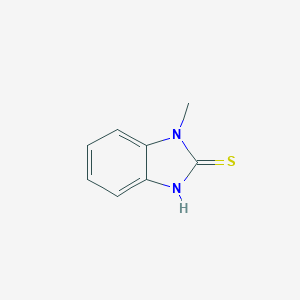

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-methyl-1H-benzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c1-10-7-5-3-2-4-6(7)9-8(10)11/h2-5H,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDNHLXOFELOEOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2NC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40178252 | |

| Record name | 1-Methyl-1,3-dihydro-2H-benzimidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2360-22-7 | |

| Record name | 2H-Benzimidazole-2-thione, 1,3-dihydro-1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002360227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-1,3-dihydro-2H-benzimidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-1H-benzimidazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 1 Methyl 1h Benzimidazole 2 Thiol

Microwave-Assisted Synthesis Approaches for 1-Methyl-1H-benzimidazole-2-thiol and its Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technology dramatically reduces reaction times, often from hours to minutes, and frequently improves product yields compared to conventional heating methods. mdpi.com The synthesis of benzimidazole (B57391) derivatives has been shown to be highly amenable to microwave irradiation. benthamdirect.comarkat-usa.org For instance, the condensation of o-phenylenediamine (B120857) with various reagents to form the benzimidazole core can be completed in significantly shorter times. dergipark.org.tr This "green chemistry" approach is efficient and can be performed under solvent-free conditions, further enhancing its appeal. mdpi.comarkat-usa.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Benzimidazole Synthesis

| Reaction | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| N-phenyl-o-phenylenediamine + Benzaldehyde | Conventional (60°C) | 60 min | 61.4% | mdpi.com |

| N-phenyl-o-phenylenediamine + Benzaldehyde | Microwave | 5 min | 99.9% | mdpi.com |

| o-Phenylenediamine + Formic Acid | Conventional | 2-2.5 hours | 85% | |

| o-Phenylenediamine + Formic Acid | Microwave | 6 min | 94% |

Mechanistic Studies of Formation and Derivatization Reactions

The mechanism of benzimidazole formation from o-phenylenediamine depends on the carbonyl source. When reacting with an acid, the process is believed to proceed through the formation of a monoacyl derivative of the diamine. This intermediate then undergoes an intramolecular cyclization by splitting out a molecule of water to form the imidazole (B134444) ring. acs.orgacs.org In reactions involving aldehydes, a proposed mechanism involves the initial formation of a Schiff base between one amino group of the diamine and the aldehyde, followed by cyclization and an oxidation step to yield the aromatic benzimidazole ring. rsc.org

Derivatization reactions, such as N-alkylation, typically follow an SN2 mechanism. nih.gov In a basic environment, the nitrogen atom of the benzimidazole ring is deprotonated, creating a potent nucleophile. This anion then attacks the electrophilic carbon of an alkyl halide (e.g., methyl iodide), displacing the halide and forming a new nitrogen-carbon bond.

Synthesis of Novel Derivatives of this compound

The 1H-benzimidazole-2-thiol scaffold is a versatile starting point for the synthesis of a wide array of novel derivatives. The thiol group at the 2-position is particularly reactive and can be readily alkylated to form thioethers. nih.gov For example, reacting the parent thiol with chloroacetyl chloride yields thioester derivatives. researchgate.net Further modifications can be made to the benzimidazole ring system, including the synthesis of complex fused heterocyclic systems and sulfonyl derivatives through SN2 substitution reactions. nih.govnih.gov

A notable class of derivatives are the substituted pyrimidinyl sulfinyl benzimidazoles. The synthesis of these compounds is a multi-step process. First, a pyrimidylthiomethyl benzimidazole derivative is synthesized, typically by reacting a benzimidazole precursor with a chloromethyl pyrimidine. This creates a thioether linkage. The subsequent and crucial step is the oxidation of this thioether to the corresponding sulfinyl derivative (a sulfoxide). This oxidation is a key transformation in the synthesis of several proton pump inhibitors and can be achieved using various oxidizing agents, such as N-halosuccinimide in the presence of water or m-chloroperbenzoic acid. wipo.intgoogle.com The resulting sulfinyl compounds are often more biologically active than their thioether precursors.

Oxadiazole and Thiadiazole Hybrids

The synthesis of hybrid molecules incorporating this compound with oxadiazole or thiadiazole rings typically involves a multi-step reaction sequence. A common strategy begins with the S-alkylation of this compound to introduce a reactive handle. This is followed by conversion to a key intermediate, an acid hydrazide, which then undergoes cyclization to form the desired five-membered heterocyclic ring.

A plausible reaction pathway commences with the reaction of this compound with an α-haloester, such as ethyl chloroacetate, in the presence of a base like potassium carbonate. This yields the corresponding ester derivative. Subsequent treatment of this ester with hydrazine (B178648) hydrate (B1144303) leads to the formation of 2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide.

To construct the 1,3,4-oxadiazole (B1194373) ring, this acetohydrazide intermediate can be cyclized using various reagents. One common method involves reacting the hydrazide with carbon disulfide in a basic medium, followed by acidification, which leads to the formation of a 5-substituted-1,3,4-oxadiazole-2-thiol mdpi.com. Another approach is the dehydrative cyclization of the hydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride jchemrev.com.

For the synthesis of 1,3,4-thiadiazole (B1197879) hybrids, the acetohydrazide intermediate can be treated with a thiocarbonyl source. For instance, reaction with carbon disulfide in the presence of a base can yield a dithiocarbazate intermediate, which upon cyclization, often acid-catalyzed, furnishes the 1,3,4-thiadiazole ring jocpr.com. Alternatively, treatment of the hydrazide with an isothiocyanate can form a thiosemicarbazide (B42300) intermediate, which can then be cyclized to the corresponding thiadiazole jchemrev.com.

Acyl Hydrazone Schiff's Bases

The synthesis of acyl hydrazone Schiff's bases from this compound is a well-established multi-step process that introduces a versatile pharmacophore. The general synthetic route involves initial S-alkylation of the thiol, followed by the formation of a hydrazide, and finally condensation with an aldehyde to yield the Schiff base medcraveonline.com.

The first step typically involves the reaction of this compound with an alkyl or aryl halide to form a thioether. This is followed by reaction with an ester-containing reagent, such as ethyl chloroacetate, to introduce an ester group. The resulting ester is then treated with hydrazine hydrate to produce the corresponding acyl hydrazide intermediate.

The final step in the synthesis is the condensation of the acyl hydrazide with a variety of aromatic or heterocyclic aldehydes. This reaction is usually carried out in a suitable solvent like methanol (B129727), often with a catalytic amount of acid (e.g., acetic acid), and refluxed for several hours. The resulting acyl hydrazone Schiff's base precipitates upon cooling or addition to water and can be purified by recrystallization medcraveonline.com.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | This compound, Alkyl/Aryl Halide | Base (e.g., K2CO3) | 1-Methyl-2-(alkyl/arylthio)-1H-benzimidazole |

| 2 | 1-Methyl-2-(alkyl/arylthio)-1H-benzimidazole, Ethyl Chloroacetate | Base | Ethyl 2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetate |

| 3 | Ethyl 2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetate | Hydrazine Hydrate | 2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide |

| 4 | 2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide, Aldehyde | Methanol, Acetic Acid (catalyst), Reflux | Acyl Hydrazone Schiff's Base |

Thiazolobenzimidazoles

The synthesis of thiazolobenzimidazoles from this compound results in a fused heterocyclic system with significant biological interest. The most common approach involves the reaction of the thiol with an α-haloketone, followed by cyclization umich.edu.

In this reaction, the sulfur atom of this compound acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone. This results in the formation of an S-alkylated intermediate. Subsequent intramolecular cyclization, often promoted by a dehydrating agent such as polyphosphoric acid (PPA) or a mixture of acetic anhydride (B1165640) and pyridine (B92270), leads to the formation of the thiazole (B1198619) ring fused to the benzimidazole core medcraveonline.com. The reaction conditions, including the choice of solvent and catalyst, can influence the yield and purity of the final product.

| Starting Material | Reagent | Intermediate | Cyclization Agent | Product |

| This compound | α-Haloketone (e.g., phenacyl bromide) | 2-((1-Methyl-1H-benzo[d]imidazol-2-yl)thio)acetophenone | Polyphosphoric Acid (PPA) | Thiazolo[3,2-a]benzimidazole derivative |

Benzimidazolyl Hydrazones

The synthesis of benzimidazolyl hydrazones from this compound typically proceeds through a key intermediate, 1-methyl-1H-benzimidazol-2-yl hydrazine. This intermediate is then condensed with various aldehydes to form the final hydrazone products nih.govresearchgate.net.

A common synthetic route begins with the oxidation of this compound. The thiol is treated with an oxidizing agent, such as potassium permanganate (B83412) in an alkaline solution, to form the corresponding 1-methyl-1H-benzimidazole-2-sulfonic acid nih.gov.

The sulfonic acid derivative is then reacted with an excess of hydrazine hydrate under reflux conditions. This results in a nucleophilic substitution of the sulfonic acid group by the hydrazine moiety, yielding 1-methyl-1H-benzimidazol-2-yl hydrazine researchgate.net.

Finally, the target benzimidazolyl hydrazones are synthesized by the condensation of 1-methyl-1H-benzimidazol-2-yl hydrazine with a variety of substituted aldehydes in a suitable solvent, such as ethanol (B145695) nih.gov.

| Step | Starting Material | Reagents/Conditions | Intermediate/Product |

| 1 | This compound | KMnO4, NaOH | 1-Methyl-1H-benzimidazole-2-sulfonic acid |

| 2 | 1-Methyl-1H-benzimidazole-2-sulfonic acid | Hydrazine Hydrate, Reflux | 1-Methyl-1H-benzimidazol-2-yl hydrazine |

| 3 | 1-Methyl-1H-benzimidazol-2-yl hydrazine | Substituted Aldehyde, Ethanol | 1-Methyl-1H-benzimidazol-2-yl hydrazone |

Green Chemistry Principles in Synthetic Routes

The application of green chemistry principles to the synthesis of this compound and its derivatives aims to reduce the environmental impact of chemical processes. This includes the use of greener solvents, solvent-free conditions, and energy-efficient methods like microwave irradiation mdpi.comresearchgate.net.

One green approach for the synthesis of derivatives of this compound involves performing reactions under solvent-free conditions, often with microwave assistance. For example, the alkylation of N-methyl-2-mercaptobenzimidazole can be achieved by physical grinding of the reactants or by using a green solvent like PEG-600, as well as through microwave irradiation nih.gov. These methods often lead to shorter reaction times, higher yields, and simpler work-up procedures compared to conventional heating methods mdpi.com.

Microwave-assisted synthesis has been shown to be a particularly effective green method for the preparation of various benzimidazole derivatives. The use of microwave irradiation can significantly reduce reaction times from hours to minutes and often results in higher product yields researchgate.net. Furthermore, the development of one-pot, solvent-free synthetic methods for benzimidazole derivatives, by condensing o-phenylenediamine with organic acids or aldehydes at elevated temperatures without a catalyst, represents a significant advancement in green synthesis umich.edu.

| Green Chemistry Approach | Description | Advantages |

| Solvent-Free Synthesis | Reactions are carried out by grinding the reactants together or by heating a melt of the reactants without a solvent. | Reduced solvent waste, simplified work-up, often higher yields. |

| Microwave Irradiation | The use of microwave energy to heat the reaction mixture. | Shorter reaction times, increased reaction rates, often higher yields. |

| Green Solvents | The use of environmentally benign solvents such as water or polyethylene (B3416737) glycol (PEG). | Reduced toxicity and environmental impact compared to traditional organic solvents. |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering deep insights into the connectivity and chemical environment of atoms.

¹H NMR Spectral Analysis of 1-Methyl-1H-benzimidazole-2-thiol and Derivatives

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides valuable information about the number, environment, and connectivity of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum exhibits characteristic signals that confirm its structure.

In a typical ¹H NMR spectrum recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the following peaks are observed for this compound:

A singlet at approximately 3.76 ppm, which corresponds to the three protons of the methyl (CH₃) group attached to the nitrogen atom.

A multiplet in the aromatic region, typically between 7.25 and 7.45 ppm, integrating to four protons, which are attributed to the hydrogens on the benzene (B151609) ring.

A broad singlet appearing further downfield, around 13.1 ppm, is characteristic of the labile thiol (SH) proton. The disappearance of this peak upon the addition of D₂O can further confirm its identity. mdpi.com

The chemical shifts of protons in derivatives of this compound can vary depending on the nature and position of the substituents on the benzimidazole (B57391) ring. For instance, in 5-methyl-1H-benzo[d]imidazole-2-thiol, the aromatic protons appear as multiplets, and the methyl group on the benzene ring introduces an additional signal. researchgate.net In more complex derivatives, such as those with hydrazone moieties, the azomethine proton (N=CH) signal can be found around 7.9–8.0 ppm. nih.gov

Interactive Data Table: ¹H NMR Chemical Shifts (δ, ppm) for this compound and a Derivative

| Proton Type | This compound (in DMSO-d₆) | 5-methyl-1H-benzo[d]imidazole-2-thiol (in DMSO-d₆) researchgate.net |

| N-CH₃ | 3.76 (s, 3H) | - |

| Ar-H | 7.25–7.45 (m, 4H) | Aromatic protons show distinct multiplets |

| SH | 13.1 (s, 1H) | 2.567 (present in IR, NMR data not specified for SH) |

| Ring-CH₃ | - | Aliphatic C-H signals observed in IR, specific NMR shift not provided |

s = singlet, m = multiplet

¹³C NMR Spectral Analysis of this compound and Derivatives

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal, and its chemical shift is indicative of its electronic environment.

For this compound, the ¹³C NMR spectrum shows characteristic signals for the methyl carbon, the aromatic carbons, and the C=S carbon. The chemical shift of the C2 carbon (the carbon attached to the sulfur atom) is particularly informative and is sensitive to tautomeric changes between the thione and thiol forms. mdpi.comresearchgate.net In derivatives, the presence of additional functional groups will introduce new signals and can influence the chemical shifts of the existing carbons. For example, in acetylated derivatives, a carbonyl carbon signal (C=O) would appear significantly downfield. mdpi.com

The analysis of a series of benzazoles and benzazolidine-2-thiones using ¹³C NMR has been instrumental in estimating their tautomeric equilibrium in solution. mdpi.com For 1-methyl-benzimidazole, which lacks tautomerism, distinct signals for C4 and C7 are observed, providing a reference for studying tautomeric systems. mdpi.com

Interactive Data Table: ¹³C NMR Chemical Shifts (δ, ppm) for this compound and a Derivative

| Carbon Type | This compound (Predicted/General) | 1-(5,6-Dimethyl-2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone mdpi.com |

| N-CH₃ | ~30-35 | - |

| Aromatic C | ~110-140 | Aromatic signals present |

| C=S | ~160-170 | 168.4 |

| Ring-CH₃ | - | 18.6, 18.9 |

| C=O | - | 171.1 |

¹⁵N NMR Spectral Analysis

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) spectroscopy is a powerful tool for probing the electronic structure and environment of nitrogen atoms within a molecule. Although less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N isotope, it provides unique insights, particularly in heterocyclic chemistry.

For this compound, ¹⁵N NMR can help to distinguish between the two nitrogen atoms in the imidazole (B134444) ring. The chemical shifts of these nitrogens are sensitive to protonation, tautomerism, and substitution patterns. beilstein-journals.org Experimental and theoretical studies on benzimidazoles have utilized ¹⁵N NMR to unambiguously assign the "tautomeric positions" in both solution and solid states. beilstein-journals.org The availability of ¹⁵N NMR spectral data for this compound is noted in spectral databases, indicating its utility in detailed structural characterization. nih.gov

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. pressbooks.pub

The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure:

A prominent band around 2560 cm⁻¹ is attributed to the S–H stretching vibration, which is a key indicator of the thiol group.

A strong absorption in the region of 1600 cm⁻¹ corresponds to the C=N stretching vibration of the imidazole ring.

Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. researchgate.net

In derivatives, the IR spectra will show additional bands corresponding to the new functional groups. For instance, a derivative with a hydroxyl group will exhibit a broad O-H stretching band around 3300-3500 cm⁻¹. orientjchem.org The reduction of a nitro group in a derivative is confirmed by the appearance of N-H stretching vibrations of the resulting amino group. researchgate.net

Interactive Data Table: Characteristic IR Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Frequency (cm⁻¹) |

| S–H stretch | 2560 |

| C=N stretch | 1600 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. researchgate.net

For this compound, the mass spectrum will show a molecular ion peak corresponding to its molecular weight. HRMS can confirm the molecular formula, C₈H₈N₂S, with high precision. nih.gov For example, the precursor ion [M-H]⁻ has been observed at an m/z of 163.0335425 in negative ion mode ESI-QTOF analysis. nih.gov The fragmentation pattern observed in MS/MS experiments can provide further structural confirmation by identifying characteristic fragment ions. nih.gov

The structural elucidation of various benzimidazole derivatives has been supported by HRMS analysis, confirming their synthesized structures. grafiati.com

Surface-Enhanced Raman Spectroscopy (SERS) Applications in Detection and Analysis

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive analytical technique that enhances Raman scattering of molecules adsorbed on or near nanostructured metal surfaces. nih.gov This enhancement allows for the detection of compounds at very low concentrations. nih.govspectroscopyonline.com

SERS has been successfully applied to the detection of this compound. Its detection at a concentration as low as 1 μM has been demonstrated using gold-coated SiO₂ substrates. researchgate.net The SERS spectrum provides a unique vibrational fingerprint of the molecule, enabling its specific identification even in complex matrices. nih.gov The development of novel SERS substrates, such as those that are thermally resistant, further improves the reliability and reproducibility of the detection method. researchgate.net SERS is a promising tool for various applications, including environmental monitoring and food safety, where the sensitive detection of fungicides like this compound is crucial. nih.govnih.gov

Biological Activities and Pharmacological Potential

Antimicrobial and Antifungal Activities

Derivatives of benzimidazole (B57391) are recognized for their significant antimicrobial properties. The core structure of benzimidazole is a key building block for various heterocyclic compounds that exhibit a wide range of biological functions, including antibacterial and antifungal effects. researchgate.netcore.ac.uk

Research has demonstrated the effectiveness of 1-Methyl-1H-benzimidazole-2-thiol and its related compounds against various bacterial and fungal strains. For instance, studies have shown its inhibitory effects on bacteria such as Escherichia coli and Staphylococcus aureus. Furthermore, some derivatives have displayed potent fungicidal activity against selected fungal strains, with some showing equivalent or even greater potency than established antifungal agents. bohrium.com

In one study, derivatives of this compound were synthesized and evaluated for their antibacterial and antifungal activities against a panel of microorganisms including S. aureus, methicillin-resistant S. aureus (MRSA), S. faecalis, methicillin-resistant S. epidermidis (MRSE), E. coli, and C. albicans. researchgate.net The results revealed that while simple acetamide (B32628) derivatives were largely inactive, aromatic amide and amidine derivatives showed potent antibacterial activities. researchgate.net Specifically, certain aromatic amidine derivatives demonstrated significant inhibitory activity against MRSA and MRSE. researchgate.net

| Compound Type | Target Organism | Activity Level |

|---|---|---|

| Aromatic amidine derivatives | MRSA | MIC values of 1.56-0.39 µg/mL researchgate.net |

| Aromatic amidine derivatives | MRSE | MIC values of 1.56-0.39 µg/mL researchgate.net |

| Arylthio-substituted derivatives | Pseudomonas aeruginosa | MIC value of 125 µg/mL turkjps.org |

| Dithiocarbamate-substituted derivatives | Candida krusei | MIC value of 125 µg/mL turkjps.org |

| Dithiocarbamate-substituted derivatives | Fusarium solani | MIC value of 125 µg/mL turkjps.org |

The antimicrobial action of this compound is attributed to its ability to interact with various molecular targets within microbial cells. The thiol group (-SH) is particularly important, as it can form covalent bonds with metal ions and biomolecules like proteins, leading to the inhibition of essential enzymatic activities and the disruption of cellular processes.

The antimicrobial efficacy of benzimidazole derivatives is closely linked to their chemical structure. nih.gov The nature and position of substituents on the benzimidazole ring play a crucial role in determining their biological activity. scirp.org For instance, the presence of a thiol group at the 2-position has been shown to enhance antimicrobial properties. scirp.org

Studies on various derivatives have provided insights into these structure-activity relationships (SAR). For example, research on benzimidazole-based acetamide derivatives revealed that arylthio-substituted compounds were promising antibacterial agents against Pseudomonas aeruginosa, while dithiocarbamate-substituted compounds exhibited potent antifungal activity against Candida krusei and Fusarium solani. turkjps.org This indicates that different structural modifications can tailor the antimicrobial spectrum of these compounds. The introduction of electron-withdrawing or electron-releasing groups at the 5-position has also been found to influence the antimicrobial effect. arabjchem.org

Anticancer and Antiproliferative Properties

The benzimidazole scaffold is a prominent feature in many compounds with anticancer and antiproliferative activities. researchgate.netarabjchem.org Its structural similarity to purine (B94841) allows it to be a key component in the development of molecules that can interfere with biological processes in cancer cells. arabjchem.org

This compound and its derivatives have been investigated for their ability to inhibit the growth of cancer cells and induce programmed cell death, or apoptosis. researchgate.net These compounds have shown the potential to act as apoptosis-inducing agents in various cancer cell lines. tandfonline.com For instance, some benzimidazole derivatives have been shown to induce apoptosis in human colon cancer cells by activating both intrinsic and extrinsic apoptosis pathways. nih.gov The cytotoxic effects of these compounds are often dose-dependent. nih.gov

The mechanism of apoptosis induction can involve the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins. nih.gov Furthermore, these compounds can trigger the activation of caspases, a family of proteases that are central to the execution of apoptosis. nih.gov

| Compound | Cell Line | Effect | IC50 Value |

|---|---|---|---|

| N-{(1H-benzo[d]imidazol-2-yl)methyl}-2-butylacridin-9-amine (8m) | SW480 (colon cancer) | Suppressed proliferation | 6.77±0.19 µmol/L nih.gov |

| N-{(1H-benzo[d]imidazol-2-yl)methyl}-2-butylacridin-9-amine (8m) | HCT116 (colon cancer) | Suppressed proliferation | 3.33±0.02 µmol/L nih.gov |

| Benzimidazole derivative with colchicine-like moiety and methyl group | MDA-MB-231 (breast cancer) | Growth inhibition | Not specified preprints.org |

A key mechanism through which many benzimidazole derivatives exert their anticancer effects is by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division. sci-hub.sersc.org These compounds can inhibit the polymerization of tubulin, the protein subunit of microtubules. sci-hub.sersc.org This disruption of microtubule function leads to cell cycle arrest, typically at the G2/M phase, and subsequently triggers apoptosis. ajrconline.org

The benzimidazole nucleus is considered a useful pharmacophore for designing novel tubulin polymerization inhibitors. preprints.org The introduction of a methyl group in the benzimidazole ring has been shown to influence the effect on tubulin polymerization. nih.gov For example, a derivative combining a methyl group in the benzimidazole ring and a colchicine-like fragment exhibited a significant reduction in the tubulin polymerization rate. preprints.orgnih.gov

Antiparasitic Activities

Benzimidazole derivatives are well-established as effective antiparasitic agents, widely used in both human and veterinary medicine. researchgate.netontosight.ai Their mechanism of action in parasites often involves the disruption of microtubule function, similar to their anticancer activity. ontosight.ai

Research has demonstrated the trypanocidal activity of benzimidazole derivatives against Trypanosoma cruzi, the parasite responsible for Chagas disease. researchgate.net In vitro studies have shown that compounds like 5-chloro-1-methyl-1H-benzimidazole-2-thiol and its regioisomer can exhibit better activity than reference drugs against certain strains of the parasite. researchgate.net

Furthermore, derivatives of 2-mercaptobenzimidazole (B194830) have shown potent in vitro activity against the parasite Trichinella spiralis. rsc.org Some of these compounds were found to be more effective than the clinically used anthelmintic drugs albendazole (B1665689) and ivermectin. rsc.org The antiparasitic effects of these compounds are also linked to their ability to interfere with tubulin polymerization. rsc.orgrsc.org

Anthelmintic Effects

Derivatives of benzimidazole, including those related to this compound, have been a cornerstone of anthelmintic therapy for decades. nih.govmedcraveonline.com Research has shown that synthetic benzimidazole piperazine (B1678402) derivatives exhibit significant anthelmintic activity. mdpi.com For instance, certain derivatives have demonstrated a 50% anthelmintic effect in mice infected with Syphacia obvelata. mdpi.com The mechanism of action for many benzimidazole anthelmintics involves the inhibition of tubulin polymerization in the parasites. sci-hub.se

Studies on hybrid molecules incorporating the benzimidazole scaffold have also shown promise. For example, benzimidazolyl-chalcone derivatives have been synthesized and evaluated for their nematicidal activity against Haemonchus contortus. researchgate.net Some of these compounds displayed potent activity, with LC100 values comparable to the reference drug fenbendazole. researchgate.net Furthermore, novel benzimidazole substituted 1,3,4-thiadiazole (B1197879) Schiff's bases have been investigated, with some derivatives showing potent activity in causing the death of nematodes like Perionyx excavatus and Pheretima posthuma. fabad.org.tr The nematicidal activity of this compound derivatives has also been observed against the root-knot nematode Meloidogyne incognita, where they exhibited significant potential in egg hatching inhibition and mortality tests. researchgate.netengineering.org.cn

Antileishmanial and Anti-protozoal Studies

The broad biological activity of benzimidazole derivatives extends to antiprotozoal effects. While specific studies focusing solely on this compound are limited in this area, the general class of benzimidazoles has shown potential. For instance, some acyl hydrazone Schiff's bases of benzimidazole-2-thiol have been synthesized and screened for various biological activities, including antiprotozoal actions, showing positive results. medcraveonline.com This suggests a potential avenue for future research into the specific efficacy of this compound and its close analogs against various protozoan parasites.

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic properties of benzimidazole derivatives, including this compound, are well-documented. ijpsonline.com Many compounds containing the benzimidazole moiety have been reported to possess significant analgesic and anti-inflammatory activity. ijpsonline.com The structural features of benzimidazole fulfill the minimum requirements for anti-inflammatory compounds. ijpsonline.com

Research has demonstrated that derivatives can inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. For example, one derivative exhibited a potent IC50 value of 0.0370 nM against COX-2. The anti-inflammatory effect of some 2-substituted benzimidazole derivatives has been confirmed in vivo using the carrageenan-induced mice paw edema model, showing comparable effects to diclofenac (B195802) sodium. nih.gov Furthermore, piperazine derivatives of benzimidazole have also shown potent anti-inflammatory activity. ijpsonline.com

Anti-ulcer and H+/K+ ATPase Inhibitory Activity

Benzimidazole derivatives are prominent in the management of acid-related gastrointestinal disorders, primarily through their ability to inhibit the proton pump (H+/K+ ATPase). rasayanjournal.co.inscispace.com This class of drugs includes well-known proton pump inhibitors like omeprazole (B731) and lansoprazole. nih.govrasayanjournal.co.in The mechanism involves the inhibition of the H+/K+-ATPase enzyme system in gastric parietal cells, which is the final step in gastric acid secretion. rasayanjournal.co.in

A series of novel 2-[(substituted-pyrimidin-4-yl) sulfinyl]-1H-benzimidazole derivatives have been synthesized and shown to possess significant anti-ulcer and H+/K+ ATPase inhibitory activity. scispace.comjournaljamps.com In studies using an aspirin-induced ulcer model, certain derivatives demonstrated highly significant anti-ulcer activity. scispace.comjournaljamps.com For example, compounds 54c, 54f, and 54i showed ulcer inhibition of 74.03%, 72.87%, and 75.15% respectively. scispace.com Several derivatives also exhibited potent antisecretory activity, with some showing higher H+/K+ ATPase inhibition than standard drugs. scispace.comjournaljamps.com

Antioxidant Activity and Free Radical Scavenging

This compound and its derivatives have demonstrated notable antioxidant and free radical scavenging properties. ontosight.airsc.orgrsc.org The antioxidant activity can help protect cells from damage caused by reactive oxygen species (ROS). ontosight.ai The thiol group within the molecule is a key contributor to this activity. scirp.org

The radical scavenging ability of these compounds has been evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. mdpi.comdergipark.org.tr Studies have shown that benzimidazole derivatives can effectively scavenge these free radicals. rsc.orgmdpi.com For instance, some newly synthesized benzimidazole derivatives showed remarkable antioxidant activity in vitro by inhibiting hydrogen peroxide-induced erythrocyte membrane lipid peroxidation. tandfonline.com Furthermore, 1H-benzimidazole-2-yl hydrazones have been identified as effective radical scavengers. rsc.org

Antidiabetic and α-Glucosidase Inhibition

The potential of benzimidazole derivatives in the management of diabetes has been explored, particularly through the inhibition of α-glucosidase. nih.gov This enzyme is involved in the digestion of carbohydrates, and its inhibition can help to control postprandial hyperglycemia.

A novel series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols were synthesized and found to be potent inhibitors of α-glucosidase, with many compounds exhibiting greater inhibitory activity than the standard drug, acarbose. nih.govacs.org The IC50 values for these compounds ranged from 0.64 ± 0.05 μM to 343.10 ± 1.62 μM, compared to 873.34 ± 1.21 μM for acarbose. nih.gov Molecular docking studies have supported these findings, indicating strong interactions between the compounds and the active site of the enzyme. nih.gov Additionally, other benzimidazole derivatives have been reported as potent α-glucosidase inhibitors. researchgate.net

Other Pharmacological Activities

The pharmacological versatility of the benzimidazole scaffold is further highlighted by its reported antihypertensive, antiviral, and antihistaminic activities. ijpsonline.comnih.gov

Antihypertensive Activity: Certain benzimidazole derivatives, such as candesartan (B1668252) and telmisartan, are established antihypertensive agents. nih.gov This indicates the potential of the benzimidazole nucleus in the development of drugs for cardiovascular diseases. ijpsonline.com

Antiviral Activity: The benzimidazole structure is present in various compounds with antiviral properties. ontosight.aiscirp.orgnih.gov Research into benzimidazole-triazole hybrids has shown their potential as antiviral agents. nih.gov

Antihistaminic Activity: The benzimidazole derivative astemizole (B1665302) is known for its antihistaminic properties. nih.gov This demonstrates the applicability of the benzimidazole scaffold in developing treatments for allergic conditions.

Coordination Chemistry and Metal Complexation

Ligand Properties of 1-Methyl-1H-benzimidazole-2-thiol

This compound, also known as 1-methyl-1,3-dihydro-2H-benzimidazole-2-thione, can exist in two tautomeric forms: a thiol and a thione. The thione form is predominant in the solid state, as evidenced by crystallographic studies that show intermolecular N—H⋯S hydrogen bonds. nih.gov This molecule possesses several potential coordination sites, primarily the exocyclic sulfur atom and the non-methylated nitrogen atom of the imidazole (B134444) ring.

The coordination behavior of this ligand can be categorized as follows:

Neutral Monodentate Ligand : It can coordinate to a metal center as a neutral molecule, typically through the sulfur atom of the C=S group. This mode of coordination is observed in analogues such as 1-methyl-1,3-dihydro-2H-benzimidazole-2-selone, which coordinates to mercury through its selenium atom.

Anionic Bidentate Ligand : Upon deprotonation of the N-H group, the resulting anion can act as a bidentate ligand, coordinating to a metal ion through both the sulfur and the deprotonated nitrogen atom. This chelation forms a stable five-membered ring with the metal center.

Bridging Ligand : The ligand can also bridge two metal centers, leading to the formation of dimeric or polymeric structures. This can occur through either the sulfur atom alone or a combination of the sulfur and nitrogen atoms.

The versatility in coordination modes allows this compound to form complexes with a wide range of transition metals. The specific coordination adopted depends on factors such as the nature of the metal ion, the reaction conditions, and the presence of other co-ligands. Heterocyclic thiones, in general, are known to bind to metals in various ways, leading to either monomeric or polymeric complexes. semanticscholar.org

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Donor Atom(s) | Ligand Form |

| Monodentate | Sulfur | Neutral |

| Bidentate (Chelating) | Sulfur and Nitrogen | Anionic (deprotonated) |

| Bridging | Sulfur or Sulfur/Nitrogen | Neutral or Anionic |

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal salt (e.g., chlorides, nitrates, perchlorates) and solvent can influence the final structure and composition of the complex. For instance, studies on related benzimidazole (B57391) derivatives have shown that reacting the ligand with metal salts like [RuCl₂(p-cymene)]₂ or various metal chlorides in solvents like ethanol (B145695) or methanol (B129727) leads to the formation of the desired complexes. dergi-fytronix.com

Characterization of these complexes is crucial to determine their structure, stoichiometry, and properties. A combination of spectroscopic and analytical techniques is employed for this purpose.

Infrared (IR) Spectroscopy : This technique is used to identify the coordination sites of the ligand. A shift in the stretching frequency of the C=S bond and the disappearance or shift of the N-H stretching vibration upon complexation provide strong evidence for the involvement of the sulfur and nitrogen atoms in coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy can show shifts in the signals of the ligand's protons and carbons upon coordination to a metal ion, confirming the formation of the complex. Studies on mercury complexes with the selenium analogue of this ligand have utilized ¹H, ⁷⁷Se, and ¹⁹⁹Hg NMR to probe the coordination in solution.

UV-Visible Spectroscopy : This method provides information about the electronic transitions within the complex and can help in determining the coordination geometry around the metal center.

Table 2: Common Techniques for Characterization of Metal Complexes

| Technique | Information Obtained |

| FT-IR Spectroscopy | Identification of ligand coordination sites (N-H, C=S shifts) |

| NMR Spectroscopy | Confirmation of complex formation in solution (chemical shifts) |

| UV-Vis Spectroscopy | Electronic transitions and coordination geometry |

| X-ray Diffraction | Definitive molecular structure and bond parameters |

| Elemental Analysis | Stoichiometry and empirical formula of the complex |

Applications of Metal Complexes in Catalysis and Materials Science

Metal complexes derived from benzimidazole ligands, including this compound, are of significant interest due to their potential applications in various fields.

Catalysis: Complexes of benzimidazole derivatives have demonstrated significant catalytic activity. For example, ruthenium(II) complexes containing structurally similar 1-benzyl-2-aryl-1H-benzimidazole ligands have been successfully employed as catalysts in the transfer hydrogenation of ketones. dergi-fytronix.com These catalysts facilitate the conversion of aryl ketones to their corresponding secondary alcohols with good efficiency. The catalytic activity is attributed to the ability of the metal center, stabilized by the benzimidazole ligand, to mediate the hydrogen transfer process. The electronic and steric properties of the ligand can be tuned to optimize the catalyst's performance.

Materials Science: The compound this compound is itself classified under materials science as a chalcogenide compound. esdchem.com.tr Its metal complexes have potential applications in the development of new materials. The ability of the ligand to form stable complexes and potentially bridge metal centers can be exploited to construct coordination polymers or metal-organic frameworks (MOFs). These materials can exhibit interesting properties, such as porosity, luminescence, or specific electronic characteristics, making them suitable for applications in gas storage, separation, or as sensors. The coordination chemistry of benzimidazole derivatives is valuable in creating stable complexes with transition metals that can serve as building blocks for new materials. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT, Semiempirical Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and semi-empirical methods, have been instrumental in understanding the fundamental properties of 1-methyl-1H-benzimidazole-2-thiol and its analogs.

DFT methods, such as those employing the B3LYP functional with basis sets like 6-31G*, are utilized to model the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a crucial parameter for determining the molecule's reactivity and kinetic stability. researchgate.net These calculations also help in identifying nucleophilic and electrophilic sites within the molecule, which is vital for predicting its reaction mechanisms. For instance, the thiol group (-SH) is identified as a soft Lewis base, capable of forming stable complexes with transition metals.

Semi-empirical methods like AM1, PM3, and PM5 have been used to study the tautomerism and isomerism of related benzimidazole-2-thiones. researchgate.net These methods, while computationally less demanding than DFT, can provide valuable insights into molecular geometries, heats of formation, and entropies. researchgate.net Studies have shown that the thione form of benzimidazole-2-thiol is generally more stable than the thiol tautomer. researchgate.net

Furthermore, quantum chemical calculations have been applied to investigate the reaction pathways of related benzimidazole-2-thiols. For example, the interaction of 1,3-benzothiazole-2-thiol (B7764131) with other molecules has been studied using DFT to analyze the thermodynamic characteristics of the reaction channels. mdpi.com These theoretical studies complement experimental findings and provide a deeper understanding of the reaction mechanisms at a molecular level. mdpi.com

Table 1: Calculated Quantum Chemical Properties for Benzimidazole (B57391) Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 2-thiobenzylbenzimidazole (TBBI) | - | - | - |

| 2-thiomethylbenzimidazole (TMBI) | - | - | - |

| 2-mercaptobenzimidazole (B194830) (MBI) | - | - | 5.394 |

Data sourced from a study on corrosion inhibition. The values for TBBI and TMBI were not explicitly provided in the available text. The inhibition efficiencies were found to be in agreement with the calculated quantum chemical parameters. researchgate.net

Molecular Docking Studies for Receptor Binding

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interaction of potential drug candidates, such as derivatives of this compound, with biological targets like enzymes and receptors.

For example, derivatives of 1H-benzimidazole-2-thiol have been subjected to molecular docking studies to investigate their binding affinity for various enzymes. In one study, novel 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols were identified as potent α-glucosidase inhibitors. nih.govacs.org Molecular docking revealed important interactions with the enzyme, supporting the experimental findings. nih.govacs.org The docking scores and binding energies were correlated with the experimentally determined IC50 values, providing a rationale for the observed inhibitory activity. nih.gov

Similarly, molecular docking has been employed to study the binding of benzimidazole derivatives to DNA gyrase, a validated target for antibacterial agents. researchgate.net These studies showed a significant binding affinity, with the compounds engaging in various bonded and non-bonded interactions with the active site residues. researchgate.net The results from molecular docking studies help in validating experimental findings and provide a basis for structure-based drug design to optimize the lead compounds. researchgate.net

Table 2: Molecular Docking Results for 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiol Derivatives against α-Glucosidase

| Compound | IC50 (μM) | Docking Score (kcal/mol) |

|---|---|---|

| 7a | 11.84 ± 0.26 | > -6 |

| 7b | 27.26 ± 0.30 | -5.7 |

| 7c | 9.84 ± 0.08 | > -6 |

| 7d | 5.34 ± 0.16 | -5.86 |

| 7e | 16.38 ± 0.53 | > -6 |

| 7f | 6.46 ± 0.30 | > -6 |

| 7g | 8.62 ± 0.19 | > -6 |

| 7h | 20.73 ± 0.59 | > -6 |

| 7i | 0.64 ± 0.05 | > -6 |

| 7j | 18.65 ± 0.74 | > -6 |

| 7k | 70.28 ± 1.52 | -5.7 |

| 7l | 343.10 ± 1.62 | -4.19 |

| 7m | 11.09 ± 0.79 | > -6 |

This table showcases the correlation between the in vitro inhibitory activity (IC50) and the in silico docking scores. nih.gov

Structure-Activity Relationship (SAR) Derivation from Computational Models

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. researchgate.net Computational models play a significant role in deriving these relationships, providing insights that guide the design of more potent and selective analogs. researchgate.net

For benzimidazole derivatives, SAR analyses have revealed key structural features necessary for their biological activities. researchgate.netnih.gov For instance, in a series of 1,2-disubstituted 1H-benzimidazoles investigated as VEGFR-2 inhibitors, it was found that elongated side chains at the N-1 position contributed to the activity. nih.gov The presence of a linker and specific substituents at the N-1, C-2, C-5, and C-6 positions of the benzimidazole ring were identified as promising for anticancer action. nih.gov

Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) studies, correlate substituent effects with physicochemical properties (like logP and solubility) or biological activity. These models can help in predicting the activity of newly designed compounds before their synthesis, thus saving time and resources.

In the context of anti-inflammatory agents, SAR studies on benzimidazole derivatives have highlighted the importance of specific substitutions. For example, the introduction of an acetamide (B32628) moiety in certain benzimidazole derivatives led to a significant increase in their bradykinin (B550075) B1 receptor antagonist activity. nih.gov These computational SAR studies, often combined with experimental data, provide a comprehensive understanding of the structural requirements for a desired biological effect. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules and their complexes over time. These simulations provide detailed information about the conformational changes, flexibility, and stability of ligand-receptor interactions.

While specific MD simulation studies solely focused on this compound are not extensively detailed in the provided search results, the methodology is mentioned as a key computational approach for studying related systems. MD simulations can be used to simulate the interactions of this compound with biological targets, such as enzyme active sites, to guide drug design.

For instance, MD simulations have been applied to understand the adsorption mechanism of 2-mercaptobenzimidazole on metal surfaces, which is relevant for corrosion inhibition. medcraveonline.com In the context of drug discovery, MD simulations can be used to assess the stability of the binding pose of a ligand obtained from molecular docking. A recent study on a new bis-benzimidazole molecule utilized MD simulations to study ligand-protein interactions in detail. researchgate.net These simulations can reveal important dynamic aspects of the interaction that are not captured by static docking poses, providing a more realistic model of the biological system.

Crystallography and Solid State Studies

Single-Crystal X-ray Diffraction Analysis of 1-Methyl-1H-benzimidazole-2-thiol and its Derivatives

The crystal structure of this compound (also known as 1-methyl-1H-benzo[d]imidazole-2-thiol) has been determined to be in the monoclinic crystal system. nih.gov The benzimidazole (B57391) unit of the molecule is nearly planar. nih.gov

Derivatives of benzimidazole-2-thione have also been extensively studied using this technique. For instance, the structures of various alkylated and acylated derivatives have been unambiguously confirmed by single-crystal X-ray diffraction, providing a solid basis for understanding their chemical behavior. mdpi.com These studies are crucial for correlating the structural features of these molecules with their observed biological activities.

Below is a table summarizing the crystallographic data for this compound.

| Crystal Data | Value |

| Chemical Formula | C₈H₈N₂S |

| Formula Weight | 164.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.997 (4) |

| b (Å) | 5.8140 (7) |

| c (Å) | 13.703 (4) |

| β (°) | 94.05 (3) |

| Volume (ų) | 794.5 (4) |

| Z | 4 |

| Radiation | Mo Kα |

| Temperature (K) | 293 (2) |

Table 1: Crystallographic data for this compound. nih.gov

Analysis of Crystal Packing and Intermolecular Interactions (e.g., C-H···π, N-H···S)

The way molecules are arranged in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. These non-covalent forces, although weaker than covalent bonds, play a critical role in the stability and properties of the solid-state material.

Furthermore, intermolecular N-H···S hydrogen bonds are observed in the structure. nih.govresearchgate.net In this interaction, the hydrogen atom attached to a nitrogen atom of the imidazole (B134444) ring forms a hydrogen bond with the sulfur atom of an adjacent molecule. These hydrogen bonds create a network of interconnected molecules, further stabilizing the crystal packing.

The interplay of these and other weaker interactions, such as van der Waals forces, dictates the final three-dimensional architecture of the crystal. The study of these interactions is crucial for understanding polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.

Tautomerism in the Solid State (Thione-Thiol Tautomerism)

Benzimidazole-2-thiol and its derivatives can exist in two tautomeric forms: the thione form and the thiol form. This phenomenon, known as thione-thiol tautomerism, involves the migration of a proton between the sulfur and nitrogen atoms.

In the solid state, this compound predominantly exists in the thione form. nih.gov This has been confirmed by X-ray crystallography and solid-state NMR studies. nih.gov The thione tautomer is characterized by a carbon-sulfur double bond (C=S) and a hydrogen atom attached to one of the nitrogen atoms of the benzimidazole ring.

Spectroscopic evidence, particularly from ¹³C NMR, supports the predominance of the thione form in the solid state. nih.gov The chemical shifts of the carbon atoms in the benzimidazole ring are sensitive to the tautomeric state, and the observed shifts are consistent with the thione structure. nih.gov While tautomeric equilibrium can be observed in solution, the crystalline environment often favors one tautomer over the other due to the specific intermolecular interactions that can be formed. mdpi.commdpi.com Theoretical studies using DFT calculations have also indicated that the thione tautomer is energetically more stable than the thiol form for related systems. semanticscholar.org

Chemical Reactivity and Derivatization

N-Alkylation and N-Acylation Reactions

The presence of a secondary amine within the benzimidazole (B57391) ring system, alongside the thiol group, offers sites for alkylation and acylation reactions. These reactions are crucial for the synthesis of a diverse range of derivatives.

N-alkylation of the benzimidazole ring can be achieved using various alkylating agents. For instance, the reaction of 2-benzylthiomethyl-1H-benzimidazole with benzyl (B1604629) chloride or bromide in the presence of potassium carbonate leads to the formation of N-alkylated derivatives. researchgate.net This reaction is a condensation reaction that proceeds effectively. researchgate.net Similarly, the NH group in benzimidazoles can undergo N-alkylation through reactions like the Mannich reaction, which involves the conversion of the parent compound into more complex derivatives. orientjchem.org

Acylation reactions also play a significant role in the derivatization of this compound. The reaction of 1H-benzo[d]imidazole-2(3H)-thione with boiling acetic anhydride (B1165640) yields 1-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone. mdpi.com However, it has been observed that the acetyl group can be lost during subsequent alkylation reactions if a base is present in the reaction medium. mdpi.com Phase-transfer catalysis has been employed for the acylation of 2-mercaptobenzimidazole (B194830), leading to N-monoacylation or N- and S-diacylation depending on the acylating agent used. researchgate.net

Table 1: Examples of N-Alkylation and N-Acylation Reactions

| Reactant | Reagent | Product | Reaction Type |

| 2-Benzylthiomethyl-1H-benzimidazole | Benzyl chloride/bromide, K₂CO₃ | N-alkyl 2-benzylthiomethyl-1H-benzimidazole derivatives | N-Alkylation |

| 1H-Benzimidazole-2-thiol | Formaldehyde, Primary/Secondary Amines | 1-[(dialkylamino)methyl]-1H-benzimidazole-2-thiol derivatives | N-Alkylation (Mannich Reaction) |

| 1H-Benzo[d]imidazole-2(3H)-thione | Acetic anhydride | 1-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone | N-Acylation |

| 2-Mercaptobenzimidazole | Acetyl chloride, Benzoyl chloride | N-monoacylated or N,S-diacylated products | N-Acylation/S-Acylation |

Electrophilic and Nucleophilic Substitution Reactions

The benzimidazole ring is susceptible to both electrophilic and nucleophilic substitution reactions, with the substitution pattern being influenced by the electronic nature of the existing substituents.

Theoretical calculations predict that electrophilic substitution on the benzimidazole ring should preferentially occur at the 5- and 7-positions. thieme-connect.de This is due to the electron-donating effect of the nitrogen atoms in the imidazole (B134444) ring. For example, in 5-chloro-1-(1-methyl-3-phenylpropyl)-1H-benzimidazole-2-thiol, the chloro substituent directs further electrophilic substitution, such as nitration, to the 4 and 6-positions. vulcanchem.com

Nucleophilic attack is predicted to occur at the C2 position of the benzimidazole ring. thieme-connect.de The cyano group at the 2-position of 1-methyl-1H-benzimidazole-2-carbonitrile can act as a leaving group, allowing for its replacement by various nucleophiles like amines and alkoxides under basic or acidic conditions. The thiol group itself is nucleophilic and can participate in reactions such as metal coordination.

Table 2: Regioselectivity in Substitution Reactions of Benzimidazole Derivatives

| Reaction Type | Predicted Position(s) of Attack | Influencing Factors | Example |

| Electrophilic Substitution | 5- and 7-positions | Electron-donating nature of imidazole nitrogens | Bromination of benzimidazole |

| Electrophilic Substitution | 4- and 6-positions | Directing effect of existing substituents (e.g., chloro group) | Nitration of 5-chloro-1-(1-methyl-3-phenylpropyl)-1H-benzimidazole-2-thiol vulcanchem.com |

| Nucleophilic Substitution | 2-position | Electron-withdrawing nature of the imidazole ring | Replacement of a leaving group at C2 by a nucleophile |

Oxidation and Reduction Reactions

The thiol group is the primary site for oxidation and reduction reactions in 1-Methyl-1H-benzimidazole-2-thiol.

Oxidation of the thiol group can lead to the formation of disulfides or sulfonic acids. For instance, exposure to air during synthesis can lead to the oxidative formation of disulfide by-products. A more controlled oxidation can be achieved using oxidizing agents like potassium permanganate (B83412). The oxidation of 1H-benzimidazole-2-thiol in a sodium hydroxide (B78521) solution of potassium permanganate yields 1H-benzimidazol-2-yl-sulfonic acid. nih.gov The electrochemical oxidation potentials of various imidazole-2-thiols, including the 1-methyl derivative, have been studied, providing insight into their susceptibility to oxidation. tandfonline.com

Reduction of the benzimidazole ring system can also be performed, although it is less common than the oxidation of the thiol group. The compound can be reduced to form the corresponding sulfides.

Table 3: Oxidation and Reduction Products of Benzimidazole-2-thiols

| Starting Material | Reaction Condition | Product | Reaction Type |

| This compound | Air exposure | Disulfide derivative | Oxidation |

| 1H-Benzimidazole-2-thiol | Potassium permanganate, NaOH | 1H-Benzimidazol-2-yl-sulfonic acid nih.gov | Oxidation |

| This compound | Reducing agent | Corresponding sulfide | Reduction |

Ring-Opening and Ring-Closing Reactions

The benzimidazole ring system is generally stable; however, under specific conditions, ring-opening and ring-closing reactions can occur, leading to the formation of novel heterocyclic structures.

Ring-closing reactions are often employed in the synthesis of fused heterocyclic systems. For example, the reaction of 1H-benzo[d]imidazole-2(3H)-thione with dibromopropane (B1216051) in the presence of triethylamine (B128534) results in the formation of the fused tricyclic ring system, 3,4-dihydro-2H- thieme-connect.dethiazino[3,2-a]benzimidazole. mdpi.com This intramolecular cyclization occurs after initial alkylation.

Conversely, ring-opening of the imidazole portion of the benzimidazole ring has been observed under photochemical conditions. acs.org UV irradiation of benzimidazole can lead to the cleavage of the five-membered ring, resulting in the formation of 2-isocyanoaniline. acs.org While this has been demonstrated for the parent benzimidazole, similar photochemical reactivity could be anticipated for its derivatives under specific energetic conditions.

Methodologies for Biological Evaluation

In Vitro Assays for Antimicrobial Activity (e.g., Broth Microdilution)

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent. ijmrhs.comnih.gov The MIC is the lowest concentration of a substance that prevents the visible growth of a microorganism. nih.gov

In this assay, varying concentrations of the test compounds are prepared in a liquid growth medium within a microtiter plate. ijmrhs.com Each well is then inoculated with a standardized suspension of bacteria or fungi. ijmrhs.com After an incubation period, the growth of the microorganism is assessed, often by observing the turbidity of the solution. nih.govd-nb.info The absence of growth indicates that the compound at that concentration has inhibited the microbe's proliferation. This method is efficient for screening the antimicrobial potency of multiple compounds against various pathogens simultaneously. nih.govd-nb.info For instance, derivatives of 2-mercaptobenzimidazole (B194830) have been evaluated against a range of microorganisms, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Candida albicans. ijmrhs.com

In Vitro Assays for Antiproliferative Activity (e.g., IC50 determination)

The antiproliferative or cytotoxic activity of 1-Methyl-1H-benzimidazole-2-thiol derivatives against cancer cells is commonly quantified by determining the half-maximal inhibitory concentration (IC50). d-nb.info The IC50 value represents the concentration of a compound required to inhibit the proliferation of a cell population by 50%. d-nb.info

A frequently used method for this purpose is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.govtandfonline.com In this colorimetric assay, metabolically active cells convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product. nih.gov The amount of formazan produced is directly proportional to the number of viable cells and can be measured using a spectrophotometer. nih.gov By treating cancer cell lines with different concentrations of the test compounds, a dose-response curve can be generated to calculate the IC50 value. d-nb.info Lower IC50 values indicate greater potency in inhibiting cell growth. walshmedicalmedia.com Studies have shown that benzimidazole (B57391) derivatives can exhibit significant antiproliferative activity against various human cancer cell lines, including those from breast, colon, and liver cancers. d-nb.infonih.govtandfonline.com

Table 1: Interactive Data Table of Antiproliferative Activity of Benzimidazole Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Benzimidazolyl hydrazone 5d | MDA-MB-231 (Breast Cancer) | 13-20 (after 72h) | nih.gov |

| Benzimidazole-triazole-sulfonamide 6a | PC-3 (Prostate Cancer) | 55-106 | d-nb.info |

| Bis-benzimidazole-triazole 7a | HCT-116 (Colon Carcinoma) | 4-13 µg/mL | tandfonline.com |

| N-1H-benzimidazol-2-yl-1-propyl-1H-benzimidazol-2-amine 15 | HT-29 (Colorectal Carcinoma) | 0.91 | walshmedicalmedia.comresearchgate.net |

Enzyme Inhibition Assays (e.g., H+/K+-ATPase, α-Glucosidase)

The ability of this compound derivatives to inhibit specific enzymes is a key area of investigation for their therapeutic applications.

H+/K+-ATPase Inhibition: The gastric proton pump, H+/K+-ATPase, is a primary target for drugs aimed at reducing gastric acid secretion. scispace.comresearchgate.net Benzimidazole derivatives, such as omeprazole (B731) and pantoprazole, are well-known proton pump inhibitors (PPIs). scispace.comresearchgate.net The inhibitory activity of new benzimidazole compounds is assessed by measuring their effect on the enzyme's activity, which is typically isolated from gastric tissue. scispace.comijprs.com The assay quantifies the hydrolysis of ATP by the enzyme, and a reduction in this activity in the presence of the test compound indicates inhibition. scispace.com

α-Glucosidase Inhibition: α-Glucosidase is an enzyme involved in carbohydrate digestion, and its inhibition can help manage blood glucose levels in diabetic patients. nih.govnih.govmdpi.com The inhibitory activity of benzimidazole derivatives against α-glucosidase is often evaluated using a chromogenic substrate like p-nitrophenyl-α-D-glucopyranoside. nih.gov The enzyme's activity is determined by measuring the release of the colored product, and the inhibitory effect of the test compounds is quantified by the reduction in color formation. nih.gov Several studies have reported that benzimidazole derivatives can be potent α-glucosidase inhibitors, with some compounds showing significantly higher activity than the standard drug, acarbose. nih.govnih.govmdpi.com

Free Radical Scavenging Assays (e.g., DPPH)

The antioxidant capacity of this compound and its derivatives is frequently evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. lew.romdpi.comnih.gov DPPH is a stable free radical with a deep violet color. mdpi.comnih.gov

In this assay, the test compound is mixed with a DPPH solution. If the compound possesses antioxidant properties, it will donate an electron or a hydrogen atom to the DPPH radical, neutralizing it and causing the solution's color to fade. mdpi.comnih.gov The change in absorbance is measured with a spectrophotometer, and the percentage of scavenging activity is calculated. lew.ronih.gov The results are often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. nih.gov A lower IC50 value indicates stronger antioxidant activity. niscpr.res.in

Cell-Based Assays for Cytotoxicity and Apoptosis

To understand the mechanisms underlying the antiproliferative effects of this compound derivatives, cell-based assays are employed to assess their cytotoxicity and ability to induce apoptosis (programmed cell death). nih.govfrontiersin.org

Cytotoxicity Assays: The MTT assay, as mentioned earlier, is a primary method for evaluating cytotoxicity. nih.govtandfonline.com Another common method is the lactate (B86563) dehydrogenase (LDH) release assay. scispace.com LDH is an enzyme that is released from cells when their membranes are damaged. scispace.com Measuring the amount of LDH in the cell culture medium provides an indication of the compound's cytotoxic effect. scispace.com

Apoptosis Assays: The induction of apoptosis is a desirable characteristic for anticancer agents. frontiersin.org One of the key methods to detect apoptosis is through the analysis of specific proteins involved in this process, such as Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic). frontiersin.org An increase in the Bax/Bcl-2 ratio is indicative of apoptosis induction. frontiersin.org Furthermore, the activation of caspases, which are proteases that execute the apoptotic process, can be measured. nih.gov Flow cytometry with Annexin V and propidium (B1200493) iodide (PI) staining is another powerful technique used to differentiate between viable, apoptotic, and necrotic cells. frontiersin.org

Analytical and Detection Methods

Chromatographic Techniques (e.g., TLC)

Chromatographic methods are fundamental for separating and identifying 1-Methyl-1H-benzimidazole-2-thiol from reaction mixtures and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a commonly used, rapid, and cost-effective technique to monitor the progress of chemical reactions involving this compound and its derivatives. heteroletters.orgrsc.orgacs.org For instance, the completion of S-alkylation reactions to produce derivatives of benzimidazole (B57391) thiol is checked using TLC. heteroletters.org In the synthesis of related benzimidazole structures, TLC analysis is performed using systems like n-hexane: ethyl acetate/chloroform under UV light to monitor the reaction progress. acs.org The synthesis of 1H-benzimidazole-2-yl hydrazones is also monitored by TLC on standard silica (B1680970) gel pre-coated plates, using a benzene (B151609)–methanol (B129727) (3:1, v/v) eluent. rsc.org Similarly, the synthesis of 2-substituted benzimidazoles can be monitored by TLC, with visualization often aided by pyridine (B92270) vapors. nih.gov

High-Performance Liquid Chromatography (HPLC): For quantitative analysis and purity validation, HPLC is a more powerful technique. Purity validation of benzimidazole-thiol derivatives can be effectively achieved using HPLC coupled with a UV detector, with studies demonstrating the ability to confirm purity levels, such as 95.5%, for intermediates.

| Technique | Application | Details | Source |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Used to check the completion of synthesis reactions for benzimidazole derivatives. Eluent systems include benzene-methanol and n-hexane:ethyl acetate. | heteroletters.orgrsc.orgacs.org |

| High-Performance Liquid Chromatography (HPLC) | Purity Validation | Used with UV detection to confirm the purity of synthesized benzimidazole-thiol compounds. |

Electrochemical Methods (e.g., Electrochemical Impedance Spectroscopy)

Electrochemical techniques are highly sensitive and are employed to study the interfacial properties and detection of benzimidazole thiols.

Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful method used to investigate the behavior of benzimidazole derivatives, particularly in the context of corrosion inhibition. While not a direct detection method for the compound in solution, it analyzes the protective film formed by the molecule on a metal surface. For related benzimidazole derivatives, EIS measurements are performed under open circuit potential (OCP) conditions by applying a sinusoidal frequency perturbation, typically from 10 kHz to 100 mHz. mdpi.com The resulting Nyquist plots show that an increase in the inhibitor concentration leads to an increase in the diameter of the semicircle, indicating enhanced corrosion resistance. mdpi.comresearchgate.netresearchgate.net These studies reveal that compounds like this compound can act as mixed-type corrosion inhibitors by adsorbing onto the metal surface. mdpi.comresearchgate.net

Voltammetric Methods: Voltammetric techniques are utilized for the detection of benzimidazole derivatives and their interactions with other molecules. For example, a carbon paste electrode modified with 2-benzimidazolethiol has been developed as an electrochemical sensor for the detection of lead ions in aqueous solutions. srce.hr The sensor operates by forming complexes with the metal ions on the electrode surface, which enhances the sensitivity of detection. srce.hr Differential pulse voltammetry (DPV) has been used to study the interaction between various 1H-benzimidazole derivatives and DNA, with detection limits observed in the nanomolar range. dergipark.org.tr

| Technique | Application | Key Findings | Source |

|---|---|---|---|

| Electrochemical Impedance Spectroscopy (EIS) | Corrosion Inhibition Studies | Used to study the formation of a protective film by benzimidazole thiols on metal surfaces. Increased inhibitor concentration leads to higher polarization resistance. Acts as a mixed-type inhibitor. | mdpi.comresearchgate.net |

| Voltammetry (e.g., DPV) | Trace Detection & Interaction Studies | Modified electrodes can detect metal ions via complexation. DPV can be used to study DNA-drug interactions with nanomolar detection limits. | srce.hrdergipark.org.tr |

Spectrophotometric Methods

Spectrophotometric techniques are essential for structural elucidation and for the highly sensitive detection of this compound.

UV-Visible Spectroscopy: UV-Vis spectroscopy is used for analyzing the electronic transitions within the molecule. It is particularly useful for studying aspects like photostability or the interactions between the compound and metal ions. researchgate.net The UV-visible spectrum of benzimidazole derivatives is analyzed before and after immersion in corrosive solutions to understand the inhibition mechanism. researchgate.net

Raman Spectroscopy: Surface-Enhanced Raman Spectroscopy (SERS) has been shown to be a highly sensitive method for the trace detection of this compound. By using substrates such as gold-coated SiO₂ nanospheres, the Raman signal of the compound can be significantly amplified. This technique has successfully demonstrated the detection of this compound at concentrations as low as 1 μM. researchgate.net The SERS spectrum provides a unique molecular fingerprint, allowing for specific and sensitive detection. researchgate.net

| Technique | Application | Details | Source |

|---|---|---|---|

| UV-Visible Spectroscopy | Electronic Transition Analysis | Analyzes photostability and interactions with metal ions. | researchgate.net |

| Surface-Enhanced Raman Spectroscopy (SERS) | Trace Detection | Utilizes gold-coated SiO₂ substrates to amplify the Raman signal, enabling detection at concentrations as low as 1 μM. | researchgate.net |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-methyl-1H-benzimidazole-2-thiol, and how can purity be validated?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, a thiolation step using potassium carbonate and sodium methoxide in methanol under reflux conditions can yield benzimidazole-thiol derivatives . Purity validation requires HPLC (high-performance liquid chromatography) with UV detection, as demonstrated in intermediates with 95.5% purity . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are critical for structural confirmation.

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- FT-IR : To confirm the presence of thiol (-SH) and aromatic C-H/N-H stretches.

- NMR : H and C NMR to resolve methyl, benzimidazole ring, and thiol proton environments .

- UV-Vis : For electronic transition analysis, particularly if studying photostability or ligand-metal interactions.

- Raman Spectroscopy : Baseline data for comparison with surface-enhanced Raman spectroscopy (SERS) applications .

Advanced Research Questions

Q. How can SERS be employed to detect trace amounts of this compound in environmental or biological samples?